N-(4-fluorophenyl)-2-((4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
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Description
N-(4-fluorophenyl)-2-((4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H20FN3O3S2 and its molecular weight is 445.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antitumor Activity
- A study on the synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings highlighted the potential anticancer activity of similar compounds against various cancer cell lines. The research emphasized the importance of the benzothiazole structure as a pharmacophoric group in designing anticancer agents (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial Activity
- Research on rhodanine-3-acetic acid derivatives, structurally related to the query compound, demonstrated significant antimicrobial activity against a panel of bacteria, mycobacteria, and fungi. This study suggests the potential of such compounds in developing new antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017).
Optoelectronic Properties
- The optoelectronic properties of thiazole-based polythiophenes were investigated, providing insight into the potential application of thiazole derivatives in electronic devices. This research could guide the development of materials with improved optoelectronic characteristics (Camurlu & Guven, 2015).
Antibacterial and Antifungal Evaluation
- A series of N-phenylacetamide derivatives containing 4-arylthiazole moieties was synthesized and showed promising antibacterial activity against various bacterial strains. This study highlights the potential of such compounds in addressing resistance issues in antimicrobial treatment (Lu, Zhou, Wang, & Jin, 2020).
Properties
IUPAC Name |
2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[(3-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S2/c1-28-18-4-2-3-14(9-18)11-23-19(26)10-17-12-29-21(25-17)30-13-20(27)24-16-7-5-15(22)6-8-16/h2-9,12H,10-11,13H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEPYNADQVZHKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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